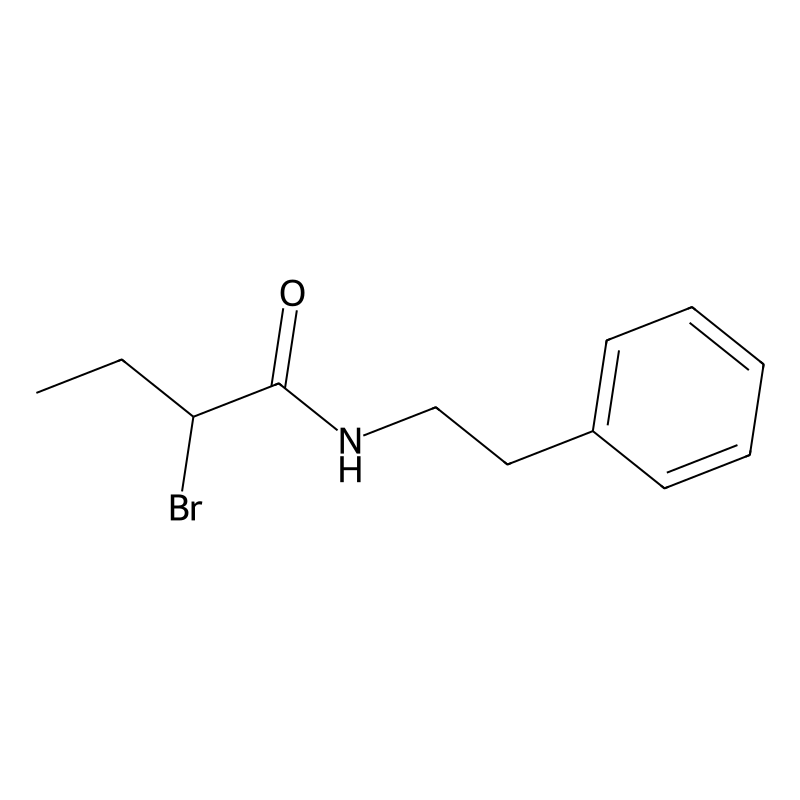

2-bromo-N-(2-phenylethyl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-(2-phenylethyl)butanamide is an organic compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. This compound features a bromine atom substituted at the second carbon of a butanamide chain, with a phenylethyl group attached to the nitrogen atom. Its structure can be represented as follows:

textBr | C-C-C-C(=O)-NH-CH2-CH(C6H5)-C

The presence of the bromine atom and the phenylethyl group contributes to its unique chemical properties, making it of interest in various chemical and biological studies.

There is no scientific literature available on the mechanism of action of 2-Bromo-N-(2-phenylethyl)butanamide.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to different derivatives.

- Amide Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

- Reduction Reactions: The carbonyl group in the butanamide can be reduced to an amine or alcohol using reducing agents like lithium aluminum hydride.

Research indicates that compounds similar to 2-bromo-N-(2-phenylethyl)butanamide exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Herbicidal Activity: Studies demonstrate that related compounds can inhibit plant growth, suggesting potential applications in agriculture .

- Cytotoxic Effects: Certain analogs have been evaluated for their cytotoxicity against cancer cell lines.

Synthesis of 2-bromo-N-(2-phenylethyl)butanamide can be achieved through several methods:

- Bromination of Butanamide: Starting from butanamide, bromination can occur at the second carbon using bromine or phosphorus tribromide.

- Amidation Reaction: The brominated product can then react with 2-phenylethylamine under suitable conditions (e.g., heating with a solvent) to form the final compound.

- One-Pot Synthesis: A more complex synthesis may involve a one-pot reaction where both bromination and amidation occur sequentially.

2-Bromo-N-(2-phenylethyl)butanamide has potential applications in:

- Pharmaceutical Research: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemistry: Due to its herbicidal properties, it may be used in developing new herbicides.

- Chemical Synthesis: Useful in organic synthesis as an intermediate for various chemical transformations.

Interaction studies involving 2-bromo-N-(2-phenylethyl)butanamide focus on its binding affinity and activity against specific biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:

- Protein Binding Studies: Assessing how this compound interacts with proteins could reveal insights into its biological effects.

- Receptor Interaction: Investigating its affinity for certain receptors could provide information on its pharmacological profile.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-bromo-N-(2-phenylethyl)butanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-N-(1-phenylethyl)butanamide | C₁₂H₁₆BrNO | Substituent at nitrogen differs; may exhibit different biological activity. |

| 2-Bromo-N-(tert-butyl)butanamide | C₈H₁₆BrNO | Lacks phenyl group; used for different applications in organic synthesis. |

| 3-Bromo-N-(1-methyl-1-phenylethyl)butanamide | C₁₃H₁₉BrNO | Additional methyl group alters steric properties; potential variations in bioactivity. |

Uniqueness

The uniqueness of 2-bromo-N-(2-phenylethyl)butanamide lies in its specific combination of a bromine atom and a phenylethyl substituent, which may confer distinct biological properties not found in other similar compounds. Its potential applications in both pharmaceuticals and agriculture further highlight its significance within this class of compounds.